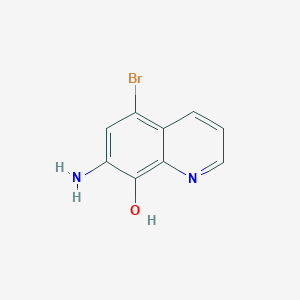

7-Amino-5-bromoquinolin-8-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

7-amino-5-bromoquinolin-8-ol |

InChI |

InChI=1S/C9H7BrN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |

InChI Key |

JWDPKUHZINCEAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)Br |

Origin of Product |

United States |

Derivatization and Functionalization Reactions of 7 Amino 5 Bromoquinolin 8 Ol

Synthesis of Sulfonate Derivatives

The hydroxyl group of 7-amino-5-bromoquinolin-8-ol can be readily converted into sulfonate esters. This transformation is significant as it can modulate the biological activity of the parent compound. A series of novel 5-amino-7-bromoquinolin-8-yl sulfonate derivatives have been synthesized with high yields (86-93%) through a multi-step process starting from 8-hydroxyquinoline (B1678124). tandfonline.com This process involves bromination, nitrosation, and reduction to yield this compound, which is then subjected to sulfonation. tandfonline.com

The sulfonation is achieved by reacting this compound with various sulfonyl chlorides in the presence of a base, such as triethylamine, in a suitable solvent like dry tetrahydrofuran (B95107) (THF). A notable aspect of this reaction is its chemoselectivity, where the sulfonation occurs exclusively at the hydroxyl group, leaving the amino group intact. tandfonline.comfigshare.com This selective reaction leads to the formation of the corresponding sulfonate derivatives. tandfonline.comfigshare.com

A range of sulfonyl chlorides can be employed in this synthesis, leading to a library of sulfonate derivatives with diverse substituents. The reaction conditions are generally mild and efficient, making this a practical method for generating structural diversity. tandfonline.comfigshare.com

| Entry | Sulfonyl Chloride | Product | Yield (%) |

| 1 | Benzenesulfonyl chloride | 5-amino-7-bromoquinolin-8-yl benzenesulfonate | 88 |

| 2 | 4-Methylbenzenesulfonyl chloride | 5-amino-7-bromoquinolin-8-yl 4-methylbenzenesulfonate | 91 |

| 3 | 4-Chlorobenzenesulfonyl chloride | 5-amino-7-bromoquinolin-8-yl 4-chlorobenzenesulfonate | 90 |

| 4 | 4-Nitrobenzenesulfonyl chloride | 5-amino-7-bromoquinolin-8-yl 4-nitrobenzenesulfonate | 93 |

| 5 | Biphenyl-4-sulfonyl chloride | 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | 89 |

This table is based on data presented in the synthesis of novel sulfonate derivatives and is for illustrative purposes.

Furthermore, some of these synthesized sulfonate derivatives have been investigated for their in vitro antimicrobial activities. tandfonline.comfigshare.com For instance, compounds such as 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate have demonstrated notable antibacterial and antifungal activities against various pathogens. tandfonline.comfigshare.com

Halogen Exchange and Subsequent Substitutions

The bromine atom at the C5 position of this compound is a key functional group that can potentially undergo halogen exchange reactions or be replaced by other substituents through various cross-coupling reactions. While direct halogen exchange on this specific molecule is not extensively documented in the reviewed literature, the reactivity of similar bromo-substituted quinolines suggests that such transformations are feasible.

For instance, the bromine atoms in 5,7-dibromo-2-methyl-8-hydroxyquinoline have been successfully replaced by various amino compounds, affording a series of amino derivatives. nih.gov This indicates that the C-Br bond in the quinoline (B57606) ring is susceptible to nucleophilic substitution, particularly with amine nucleophiles. Such reactions could potentially be applied to this compound to introduce new functional groups at the C5 position.

Moreover, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, are powerful tools for forming carbon-carbon bonds with aryl halides. These reactions could be employed to introduce aryl, vinyl, or alkynyl groups at the C5 position of the this compound scaffold, thus expanding its structural diversity.

Formation of Quinone Derivatives via Oxidation of the Hydroxyl Group

The 8-hydroxyquinoline moiety is susceptible to oxidation to form quinone derivatives. The oxidation of the hydroxyl group in this compound would lead to the formation of 7-amino-5-bromoquinoline-5,8-dione. While the direct oxidation of this compound is not explicitly detailed in the available literature, the synthesis of related quinoline-5,8-dione derivatives has been reported.

For example, 7-bromoquinoline-5,8-dione has been synthesized and subsequently used as a precursor for direct nucleophilic amination to incorporate aryl sulfonamides. researchgate.net This suggests that the quinoline-5,8-dione system is a stable and accessible scaffold. The formation of such quinone derivatives from 8-hydroxyquinolines typically involves oxidation with reagents like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The presence of the amino group at the C7 position and the bromine at the C5 position would influence the reactivity of the quinoline ring towards oxidation.

Introduction of Diverse Functional Groups and Scaffold Modifications

The introduction of a carboxyl group at the C7 position to form 8-amino-5-bromoquinoline-7-carboxylic acid would likely involve a multi-step synthesis, potentially starting from a precursor where the C7 position is first functionalized with a group that can be converted to a carboxylic acid.

The development of hybrid molecules by coupling this compound with other heterocyclic systems, such as triazoles, can lead to novel compounds with potentially enhanced biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles.

To create triazole conjugates of this compound, one of the coupling partners would need to be an azide (B81097) or an alkyne derivative of the quinoline. For instance, the hydroxyl or amino group could be functionalized with a linker containing a terminal alkyne or azide. This modified quinoline could then be reacted with a complementary azide or alkyne-containing molecule to form the triazole-linked hybrid. The synthesis of hybrid systems containing quinoline and 1,2,3-triazole moieties has been successfully achieved through this approach, highlighting its applicability in generating complex molecular architectures. nih.gov

The electron-rich nature of the 8-hydroxyquinoline ring system makes it an excellent coupling component for the synthesis of azo dyes. The reaction involves the coupling of a diazonium salt with this compound. The diazonium salt is typically prepared by treating a primary aromatic amine with nitrous acid at low temperatures.

The subsequent coupling reaction with this compound would likely occur at the C5 position if it were unsubstituted, but given the presence of the bromine atom, the coupling may be directed to other activated positions on the ring. The amino and hydroxyl groups are strong activating groups, which would facilitate the electrophilic substitution reaction with the diazonium ion. The resulting azo derivatives would possess an extended chromophoric system, leading to intensely colored compounds. The synthesis of azo dyes from various 8-hydroxyquinoline derivatives is a well-established process.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Amino-5-bromoquinolin-8-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, a predictable ¹H NMR spectrum would feature distinct signals for the aromatic protons on the quinoline (B57606) core, as well as signals for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region would show characteristic coupling patterns (doublets, triplets, etc.) arising from spin-spin interactions between adjacent protons. The chemical shifts of the -NH₂ and -OH protons can be broad and their position may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: The following are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.5 - 8.8 | Doublet (d) |

| H-3 | 7.4 - 7.7 | Doublet of doublets (dd) |

| H-4 | 8.0 - 8.3 | Doublet (d) |

| H-6 | 7.5 - 7.8 | Singlet (s) |

| -NH₂ | 4.5 - 6.0 | Broad singlet (br s) |

| -OH | 9.0 - 11.0 | Broad singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the quinoline ring system. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the attached substituents (amino, bromo, and hydroxyl groups).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: The following are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 138 - 142 |

| C-5 | 108 - 112 |

| C-6 | 125 - 130 |

| C-7 | 130 - 135 |

| C-8 | 140 - 145 |

| C-8a | 148 - 152 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units (M⁺ and M+2).

Electron impact (EI) ionization would likely cause the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a bromine radical (•Br), the loss of carbon monoxide (CO) from the hydroxyl group, or the elimination of small molecules like HCN. chemguide.co.uklibretexts.orgnih.gov The stability of the quinoline ring means that the molecular ion peak is expected to be relatively intense. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [M]⁺ | 237.97 / 239.97 | Molecular Ion |

| [M-Br]⁺ | 159.06 | Loss of a bromine radical |

| [M-CO]⁺ | 209.98 / 211.98 | Loss of carbon monoxide |

| [M-H₂O]⁺ | 219.96 / 221.96 | Loss of water |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. libretexts.orglibretexts.org The aromatic C-H stretching vibrations would appear at wavenumbers slightly above 3000 cm⁻¹. libretexts.orgvscht.cz The C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1400-1650 cm⁻¹ region. libretexts.orgvscht.cz Additionally, a strong C-O stretching band would be expected around 1200-1300 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H | Stretch | 3200 - 3500 | Broad, Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C / C=N | Stretch | 1400 - 1650 | Medium-Strong |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-Br | Stretch | 500 - 650 | Medium |

X-ray Diffraction Studies for Solid-State Structural Determination

While specific crystallographic data for this compound has not been reported in the surveyed literature, an X-ray diffraction study would reveal the planarity of the quinoline ring system. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amino (-NH₂) and hydroxyl (-OH) groups, which govern the crystal packing. Such studies on similar 8-quinolinol derivatives have shown the presence of hydrogen-bonded dimers in the solid state. researchgate.net

Single-Crystal X-ray Diffraction

No published single-crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound, could be located. This information is fundamental for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Powder X-ray Diffraction and Rietveld Refinement

Similarly, there is no available literature containing Powder X-ray Diffraction (PXRD) patterns for this compound. Consequently, a Rietveld refinement, a method used to refine the crystal structure from powder diffraction data, has not been performed or published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption spectra for this compound are documented in the searched scientific databases. Such a spectrum would reveal information about the electronic transitions within the molecule, including the wavelengths of maximum absorbance (λmax), which are influenced by the chromophoric system of the substituted quinoline ring.

High-Resolution Mass Spectrometry (HR-MS)

There is no high-resolution mass spectrometry data available for this compound. HR-MS analysis would provide a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule.

Computational and Theoretical Investigations of 7 Amino 5 Bromoquinolin 8 Ol and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of 7-Amino-5-bromoquinolin-8-ol and its analogs. These computational methods provide insights that complement experimental data and aid in understanding the molecule's behavior at a subatomic level.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often employing DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to find the minimum energy structure.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. schrodinger.com

For this compound and its analogs, DFT calculations can map the distribution and energy levels of these orbitals. researchgate.net The presence of electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (bromo) significantly influences the electronic landscape. Typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. This analysis is vital for predicting sites of electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | -5.88 | -2.78 | 3.10 |

| Anthraquinone | -6.99 | -2.79 | 4.20 |

Prediction and Interpretation of Vibrational Spectra

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of specific spectral peaks to particular molecular vibrations. mdpi.com

For quinoline and its derivatives, characteristic vibrational frequencies are associated with the stretching and bending of C-H, C=C, C-N, and O-H bonds within the aromatic rings and substituent groups. acs.orgresearchgate.net Theoretical calculations can help to distinguish between the vibrational modes of the quinoline core and those of the amino, bromo, and hydroxyl substituents. For instance, the C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3100-3000 |

| O-H Stretching | 3400-3200 |

| C=C Stretching (Aromatic) | 1650-1450 |

| C-N Stretching | 1350-1250 |

| C-Br Stretching | 760-505 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations can reveal how the molecule changes its conformation and how it interacts with its surrounding environment, such as solvent molecules or biological macromolecules. These simulations are particularly useful for understanding how the molecule might bind to a protein target, providing information on the stability of the complex and the key intermolecular interactions involved. mdpi.com

Acid-Base Chemistry: Protonation Equilibria and Basicity Characterization

The acid-base properties of this compound are critical to its behavior in biological systems. The molecule possesses both acidic (hydroxyl group) and basic (amino group and quinoline nitrogen) centers. Computational methods can be employed to predict the acid dissociation constants (pKa) of these functional groups. optibrium.com These calculations often involve determining the Gibbs free energy change associated with protonation and deprotonation in a solvent, typically water. mdpi.commdpi.com Understanding the protonation state of the molecule at physiological pH is essential for predicting its solubility, membrane permeability, and interaction with biological targets. The pKa values are influenced by the electronic effects of the substituents on the quinoline ring.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a cornerstone of modern structure-activity relationship (SAR) studies. nih.govnih.gov For this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed to correlate their structural or physicochemical properties with their biological activities. bepls.com These models use molecular descriptors, which are numerical representations of molecular properties, to build a mathematical equation that can predict the activity of new, untested compounds. nih.gov Descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient). By identifying the key molecular features that contribute to a desired biological effect, computational SAR studies can guide the rational design of more potent and selective analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Regression Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby accelerating the drug discovery process. dergipark.org.trnih.gov

For analogs of this compound, specifically substituted 8-Quinolinol derivatives, regression analysis has been used to build QSAR models to predict antimicrobial activity against Staphylococcus aureus. researchgate.net In one such study, a linear model was developed that links biological activity to a selection of electronic, steric, and thermodynamic descriptors. researchgate.net A stepwise regression approach identified the descriptors with the most significant impact on biological activity. researchgate.net

The resulting regression equation demonstrated a high correlation coefficient (R² = 0.988), indicating a strong predictive capability of the model. researchgate.net The equation allows for the prediction of antimicrobial activity for new 8-Quinolinol derivatives based on calculated descriptor values. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Model for 8-Quinolinol Analogs and Their Impact on Antimicrobial Activity

| Descriptor | Description | Impact on Activity |

|---|---|---|

| ClogP | Logarithm of the octanol-water partition coefficient | A higher ClogP value (increased lipophilicity) was positively correlated with activity. researchgate.net |

| Tot. E | Total Energy | A lower total energy value was associated with higher antimicrobial activity. researchgate.net |

| Bind | Binding Energy | A lower binding energy value suggested stronger interaction and higher activity. researchgate.net |

| MR | Molar Refractivity | This steric parameter showed a negative correlation, suggesting bulkiness may be unfavorable. researchgate.net |

| G | Gibbs Free Energy | A positive correlation was observed, indicating its role in the compound's stability and interaction. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | This electronic descriptor showed a positive correlation with the biological response. researchgate.net |

This interactive table summarizes key molecular descriptors from a QSAR regression analysis on 8-Quinolinol derivatives, as reported in scientific literature. researchgate.net

Pharmacophore Identification and Validation

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.com A pharmacophore model serves as a 3D query to screen compound libraries for new molecules with the potential for similar activity. nih.gov The process involves generating hypotheses based on a set of active compounds and validating the resulting model using a test set of molecules with known activities. pharmacophorejournal.comnih.gov

For quinoline derivatives, which share the core scaffold of this compound, pharmacophore models have been successfully developed to understand the structural requirements for various biological targets, such as VEGFR-2 tyrosine kinase. arabjchem.org In a study on quinoline analogs as VEGFR-2 inhibitors, a five-point pharmacophore hypothesis, designated AADRR, was identified as the most statistically significant. arabjchem.org This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). arabjchem.org

The validity of a pharmacophore model is confirmed through statistical metrics and its ability to accurately predict the activity of a test set of compounds not used in model generation. pharmacophorejournal.com The AADRR model for quinoline derivatives showed a high correlation coefficient (r² = 0.8621) for the training set and excellent predictive power for the test set (q² = 0.6943), confirming its robustness. arabjchem.org

Table 2: Features and Geometric Parameters of a Validated Pharmacophore Model (AADRR) for Quinoline Analogs

| Feature 1 | Feature 2 | Distance (Å) | Angle (°) |

|---|---|---|---|

| Acceptor (A1) | Acceptor (A2) | 5.58 | N/A |

| Acceptor (A1) | Donor (D) | 7.21 | 59.8 |

| Acceptor (A2) | Aromatic Ring (R1) | 4.65 | 60.1 |

| Donor (D) | Aromatic Ring (R2) | 3.99 | 100.2 |

This interactive table details the spatial relationships between the chemical features of a five-point pharmacophore model developed for quinoline-based VEGFR-2 inhibitors. arabjchem.org

Molecular Docking Investigations of Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand the molecular basis of ligand-target interactions and to screen for potential drug candidates by estimating the binding affinity and analyzing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govbiorxiv.org

For analogs of this compound, molecular docking studies have been performed to investigate their binding modes and affinities with various protein targets. For instance, derivatives of 7-bromoquinoline-5,8-dione were docked against bacterial dihydropteroate synthase to explore their potential as antimicrobial agents. researchgate.net Similarly, newly synthesized 7-substituted quinolin-8-ol derivatives were docked to understand their interactions with target proteins relevant to their antibacterial activity. researchgate.net

These studies reveal the specific amino acid residues in the protein's active site that interact with the ligand. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with lower (more negative) values indicating a more stable interaction. researchgate.net These insights are crucial for structure-based drug design, allowing for the modification of the ligand's structure to enhance binding and improve biological activity.

Table 3: Molecular Docking Results for 7-Substituted Quinolin-8-ol Analogs Against a Bacterial Protein Target (3VOB)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Analog 1 | -8.4 | 0.45 | TYR A:217, ILE A:215, PRO A:192 |

| Analog 2 | -8.2 | 0.68 | TYR A:217, ILE A:215, GLY A:216 |

| Analog 3 | -8.1 | 0.79 | TYR A:217, ILE A:215, VAL A:195 |

| Nitroxoline (Standard) | -7.5 | 2.65 | TYR A:217, ILE A:215 |

This interactive table presents the predicted binding energies, inhibition constants, and key amino acid interactions for several 7-substituted quinolin-8-ol derivatives docked into the active site of the 3VOB protein. researchgate.net

Coordination Chemistry and Metal Complexation of 7 Amino 5 Bromoquinolin 8 Ol Derivatives

Metal Ion Chelation Properties of the 8-Hydroxyquinoline (B1678124) Core

The 8-hydroxyquinoline scaffold is a privileged structure in coordination chemistry due to its exceptional ability to form stable complexes with a wide array of metal ions. dovepress.comscirp.orgnih.gov It is recognized as a potent, monoprotic, bidentate chelating agent. scirp.org The chelation capability arises from the strategic positioning of a hydroxyl group (-OH) at the C8 position and a nitrogen atom within the quinoline (B57606) heterocycle. scispace.com This arrangement allows it to be the only one of the seven monohydroxyquinoline isomers capable of forming chelate complexes with divalent metal ions. dovepress.comnih.gov The deprotonation of the phenolic hydroxyl group provides an anionic oxygen donor, which, in conjunction with the neutral nitrogen donor atom of the pyridine (B92270) ring, forms a stable five-membered chelate ring upon coordination to a metal ion. ajchem-a.comrroij.com

The 8-hydroxyquinoline core in 7-Amino-5-bromoquinolin-8-ol acts as a classic bidentate ligand, coordinating to a metal center through the pyridyl nitrogen atom and the phenolate oxygen atom. ajchem-a.comscirp.org Upon complexation, the proton of the hydroxyl group is displaced, and the metal ion forms bonds with both the nitrogen and oxygen atoms. scispace.comrroij.com This dual coordination creates a thermodynamically stable five-membered ring structure.

The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), resulting in ML2-type complexes, particularly with divalent metal ions. scirp.orgscirp.org In such cases, two bidentate ligands coordinate to a single metal center. Depending on the metal ion's coordination number and electronic configuration, this can lead to various geometries. For instance, four-coordinate metal complexes will involve two molecules of the 8-HQ derivative, while six-coordinate complexes will require three. rroij.com

Derivatives of 8-hydroxyquinoline readily form insoluble and stable chelate complexes with a multitude of metal ions, including but not limited to Cu(II), Zn(II), Ni(II), Co(II), Mn(II), Fe(III), and Al(III). scispace.comrroij.comresearchgate.net The stability of these complexes is a key feature, making them relevant for various applications.

Studies comparing different metal complexes of 8-HQ derivatives have often found that Cu(II) complexes exhibit higher stability compared to their Zn(II) counterparts. nih.govnih.govacs.org The general order of stability for complex formation at physiological pH has been reported as Cu(II) > Zn(II) > Fe(II) > Fe(III) for some derivatives. mdpi.com The formation of these stable chelates is the foundation for their use in analytical chemistry, materials science, and medicinal applications. nih.govnih.gov For example, complexes of Cu(II) and Zn(II) with 8-HQ derivatives have been extensively investigated for their biological potential. dovepress.comnih.gov

| Metal Ion | Typical Stoichiometry (M:L) | Relative Stability Trend | Common Geometries |

|---|---|---|---|

| Cu(II) | 1:2 | High | Square Planar, Distorted Octahedral |

| Zn(II) | 1:2 | Moderate | Tetrahedral, Octahedral |

| Ni(II) | 1:2 | Moderate | Octahedral |

Advanced Characterization of Metal Complexes

The structural and electronic properties of metal complexes derived from this compound are elucidated using a combination of spectroscopic and crystallographic techniques. These methods provide critical insights into the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the 8-hydroxyquinoline ligand to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. The broad band corresponding to the phenolic O-H stretching vibration (typically around 3600 cm⁻¹) disappears, indicating deprotonation and coordination of the oxygen atom. ajchem-a.comajchem-a.com Furthermore, shifts in the C=N stretching vibration (around 1600 cm⁻¹) and the appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds, confirming that both the nitrogen and oxygen atoms are involved in chelation. ajchem-a.comscirp.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the ligand and the resulting metal complex. The UV-Vis spectrum of the free 8-hydroxyquinoline ligand typically shows absorption bands corresponding to n→π* and π→π* transitions. scirp.org Upon coordination to a metal ion, these bands may undergo a hypsochromic (blue) or bathochromic (red) shift. scirp.orgresearchgate.net The formation of the metal-ligand bond alters the electronic structure, often leading to the appearance of new charge-transfer bands, which serves as strong evidence of complex formation. researchgate.net Spectrophotometric titrations are also commonly used to determine the stoichiometry and formation constants of the complexes in solution. scirp.orgnih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free 8-HQ | Change Upon Complexation | Reference |

|---|---|---|---|

| ν(O-H) | ~3600 (broad) | Disappears | ajchem-a.com |

| ν(C=N) | ~1600 | Shifts to lower or higher frequency | ajchem-a.comajchem-a.com |

| ν(C-O) | ~1045-1300 | Shifts to higher frequency | ajchem-a.com |

| ν(M-N) | Not present | Appears at lower frequency (e.g., ~567) | researchgate.net |

| ν(M-O) | Not present | Appears at lower frequency | ajchem-a.com |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-chelate complexes in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Complexes of 8-hydroxyquinoline derivatives with divalent metals like Cu(II), Ni(II), and Zn(II) often adopt common coordination geometries. For example, Cu(II) complexes can exhibit a square planar geometry, while Ni(II) complexes frequently form octahedral structures, often by coordinating two additional solvent molecules (e.g., water). scirp.orgscirp.org X-ray analysis has also revealed more complex structures, such as dinuclear copper(II) compounds where two metal centers are bridged, resulting in relatively short Cu-Cu distances. nih.govacs.org The planarity of the 8-hydroxyquinoline molecule itself has also been confirmed through crystallographic studies. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

Development of Polymeric and Supramolecular Metal Architectures

The robust chelating ability of the 8-hydroxyquinoline moiety is not limited to the formation of simple mononuclear complexes. By designing ligands that incorporate two or more 8-HQ units, chemists can construct more elaborate, high-order structures such as coordination polymers and supramolecular assemblies. researchgate.net

Coordination polymers are formed when a bridging ligand, such as a bis-(bidentate) 8-hydroxyquinoline derivative, reacts with metal ions to create repeating coordination entities extending in one, two, or three dimensions. researchgate.netresearchgate.net These materials can exhibit interesting properties related to their extended structures. For instance, coordination polymers based on a bis-(8-hydroxyquinolinol) ligand have been prepared with metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net

Supramolecular chemistry leverages reversible, non-covalent interactions—including metal-ligand coordination—to achieve the self-assembly of discrete, complex architectures. frontiersin.org Derivatives of 8-hydroxyquinoline are excellent building blocks for such systems due to their well-defined coordination behavior. researchgate.net The resulting supramolecular structures, which can range from simple dimers to complex cages and helicates, are of interest for applications in sensing, catalysis, and materials science. researchgate.netfrontiersin.org

Modulation of Metal Complex Properties through Ligand Modification

Systematic studies involving the derivatization of the 7-amino group, for instance, through acylation or the formation of Schiff bases, provide valuable insights into the structure-property relationships of these metal complexes. By comparing the properties of complexes with the parent this compound ligand to those with its modified counterparts, researchers can establish clear correlations between the nature of the substituent and the observed changes in the complex's characteristics.

One key area of investigation is the impact of ligand modification on the stability of the metal complexes. The introduction of electron-donating or electron-withdrawing groups can alter the basicity of the nitrogen and oxygen donor atoms of the quinolinol core, thereby affecting the strength of the metal-ligand bonds. Potentiometric titration is a common technique used to determine the stability constants of these complexes in solution, providing quantitative data on their thermodynamic stability.

For instance, the formation of a Schiff base by condensing the 7-amino group with an aldehyde introduces an imine nitrogen into the ligand structure, which can also participate in coordination. The stability of metal complexes with such Schiff base ligands often follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), a trend that reflects the change in the second ionization potential of the metal ions and their ligand field stabilization energies.

The electronic properties of the metal complexes are also highly sensitive to ligand modifications. Changes in the substituents on the quinoline ring can modulate the ligand field strength, leading to shifts in the d-d electronic transitions of the metal center. These shifts are readily observable in the UV-Visible absorption spectra of the complexes. The introduction of chromophoric groups or the extension of the conjugated π-system through the formation of Schiff bases can lead to the appearance of new charge-transfer bands or significant shifts in the existing ones.

Furthermore, the electrochemical properties of the metal complexes, such as their redox potentials, can be systematically tuned by ligand modification. Cyclic voltammetry is a powerful tool to probe the ease of oxidation or reduction of the central metal ion in the complex. The electron-donating or -withdrawing nature of the substituents on the ligand can stabilize or destabilize different oxidation states of the metal, thereby shifting the redox potentials to more negative or positive values, respectively. This ability to control the redox behavior is crucial for the development of catalysts and electroactive materials.

The following tables present a compilation of research findings that illustrate the modulation of metal complex properties through the modification of ligands related to this compound.

Table 1: Stability Constants of Metal(II) Complexes with a Schiff Base Derivative of 5-bromo-8-hydroxyquinoline

| Metal Ion | log K1 | log K2 | Overall Stability (log β2) |

| Co(II) | 5.85 | 5.20 | 11.05 |

| Ni(II) | 6.10 | 5.55 | 11.65 |

| Cu(II) | 8.25 | 7.60 | 15.85 |

| Zn(II) | 5.70 | 5.10 | 10.80 |

| Data for the Schiff base derived from 5-bromo-8-hydroxy-2-methyl-7-formylquinoline and 3-hydrazonoindolin-2-one. |

Table 2: Electrochemical Data for Copper(II) Complexes with Substituted 8-Hydroxyquinoline Ligands

| Ligand | Epc (V) | Epa (V) | ΔEp (mV) |

| 8-Hydroxyquinoline | -0.35 | -0.25 | 100 |

| 5-Chloro-7-iodo-8-hydroxyquinoline | -0.28 | -0.18 | 100 |

| 5,7-Dichloro-8-hydroxyquinoline | -0.26 | -0.16 | 100 |

| Potentials are versus Ag/AgCl reference electrode. |

Table 3: Key Infrared Spectral Bands (cm⁻¹) of a Schiff Base Ligand and its Metal Complexes

| Compound | ν(C=N) azomethine | ν(M-N) | ν(M-O) |

| Ligand (L) | 1620 | - | - |

| [Co(L)₂(H₂O)₂] | 1605 | 510 | 450 |

| [Ni(L)₂(H₂O)₂] | 1608 | 515 | 455 |

| [Cu(L)₂] | 1610 | 520 | 460 |

| [Zn(L)₂] | 1600 | 505 | 445 |

| L = Schiff base derived from 5-bromo-8-hydroxy-2-methyl-7-formylquinoline and 3-hydrazonoindolin-2-one. |

Mechanistic Investigations of Biological Interactions at the Molecular Level

Molecular Target Engagement and Binding Studies

The foundational structure of 7-Amino-5-bromoquinolin-8-ol, the 8-hydroxyquinoline (B1678124) (8HQ) scaffold, is a well-established chelator of metal ions. nih.gov The 8HQ moiety is unique among the seven monohydroxyquinoline isomers in its ability to form stable complexes with divalent metal ions. nih.gov This binding capability arises from the presence of two key electron donor sites: the nitrogen atom within the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. nih.gov These sites allow the molecule to act as a bidentate ligand, binding to metal ions to form a stable five-membered ring structure.

Derivatives of the closely related 8-aminoquinoline have been extensively studied as fluorogenic chelators, demonstrating a strong binding affinity for biologically crucial metal ions such as zinc (Zn²⁺). nih.gov Studies on similar compounds have confirmed that Zn²⁺ favors coordination with the quinoline nitrogen and the oxygen from the amide or hydroxyl group. nih.gov The presence of the amino group at position 7 and the bromo group at position 5 on the this compound molecule modifies the electronic properties of the quinoline ring, influencing the affinity and selectivity of this metal ion engagement. This targeted binding to metal ions is a primary event that triggers a cascade of subsequent biological effects.

Chelation-Mediated Biological Effects

The majority of the biological activities attributed to 8-hydroxyquinoline and its derivatives stem from their potent metal-chelating ability. nih.gov Metal ions are integral to countless physiological processes, and their dysregulation is implicated in numerous diseases. By binding to and sequestering metal ions like copper (Cu²⁺) and zinc (Zn²⁺), compounds such as this compound can effectively restore metal homeostasis. nih.gov

For instance, the anticancer effects of related 8HQ derivatives are linked to their interaction with Cu²⁺ and Zn²⁺. nih.gov The chelation of these ions can inhibit processes like angiogenesis, which is critical for tumor growth. nih.gov Furthermore, the lipophilic nature of the 8HQ scaffold, enhanced by halogenation, allows these molecules to permeate cell membranes and access target sites within the cell. nih.gov

Many essential enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. By chelating these essential ions, this compound can disrupt these enzymatic pathways. The affinity of related chelators for Zn²⁺ is significant because it can potentially interfere with the function of zinc metalloenzymes. nih.gov However, studies on the related compound clioquinol suggest that its affinity is often not high enough to significantly alter the function of all zinc metalloenzymes, indicating a degree of selectivity. nih.gov This selective chelation can inhibit specific pathways crucial for pathological cells while having a lesser effect on normal cells. For example, reversing the accumulation of zinc in misfolded proteins can promote their degradation by the proteasome, a key mechanism in combating diseases characterized by protein aggregation. nih.gov

Interference with Cellular Signaling Cascade Components

The biological actions of this compound and its analogs extend to the modulation of intracellular signaling cascades that govern cell fate. The induction of endoplasmic reticulum (ER) stress is one such mechanism. nih.gov Prolonged or severe ER stress can trigger apoptotic signaling. nih.gov Saturated fatty acids, for example, are known to induce apoptosis in certain cells by activating ER stress pathways, which in turn leads to the activation of downstream signaling molecules. nih.gov Key signaling pathways that can be affected include the p38 mitogen-activated protein kinase (MAPK) signaling, extracellular signal-regulated kinase (ERK) signaling, and the Akt signaling pathway. nih.gov The inhibition of pro-survival pathways like Akt signaling appears to play a particularly important role in tipping the cellular balance towards apoptosis. nih.gov

Enzyme Inhibition Studies (e.g., Topoisomerase I Inhibition)

Beyond the disruption of metalloenzymes, bromo-derivatives of 8-hydroxyquinoline have been identified as direct inhibitors of other critical cellular enzymes, notably topoisomerase I. researchgate.net Topoisomerase I is an essential enzyme that resolves DNA topological problems that arise during replication, transcription, and DNA repair by creating reversible single-strand breaks in the DNA. nih.gov Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers cell death.

Studies on 5,7-dibromo-8-hydroxyquinoline, a closely related compound, demonstrated its ability to suppress the function of the Topoisomerase I enzyme, preventing the relaxation of supercoiled plasmid DNA. researchgate.net The proposed mechanism for related quinoline-based inhibitors, such as 7-azaindenoisoquinolines, involves the stabilization of the Topoisomerase I-DNA cleavage complex (Top1-DNAcc). nih.govnih.gov By binding to this complex, the inhibitor prevents the re-ligation of the DNA strand, leading to permanent DNA breaks and the initiation of apoptosis. nih.gov

The table below summarizes the antiproliferative activity of 5,7-dibromo-8-hydroxyquinoline, a structurally similar compound, against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 5.8 |

| FL | Human Amnion | 17.6 |

| HeLa | Cervical Carcinoma | 18.7 |

| HT29 | Colon Carcinoma | 5.4 |

| MCF7 | Breast Carcinoma | 16.5 |

| Hep3B | Hepatocellular Carcinoma | >1000 |

Data adapted from research on 5,7-dibromo-8-hydroxyquinoline, a related bromo-derivative of 8-hydroxyquinoline. nih.gov

Cellular Apoptosis Induction Mechanisms (Molecular and Cellular Pathways)

The culmination of the molecular interactions described above is often the induction of apoptosis, or programmed cell death. Bromo-derivatives of 8-substituted quinolines have been shown to possess high cytotoxic effects and significant apoptotic potential. researchgate.net The induction of apoptosis by quinoline derivatives can proceed through multiple interconnected pathways.

One key mechanism is the activation of caspases, a family of proteases that execute the apoptotic program. Research on other quinoline derivatives has demonstrated the induction of apoptosis through the activation of both caspase-8 and caspase-9. researchgate.net The activation of caspase-9 is indicative of the intrinsic or mitochondrial pathway of apoptosis, which is often triggered by cellular stress, such as DNA damage from topoisomerase inhibition or ER stress. nih.gov The activation of caspase-8 points to the involvement of the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell. nih.gov The process is often preceded by a decrease in the concentration of nicotinamide enzymes. nih.gov

Emerging Research Applications Beyond Therapeutic Contexts

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The strategic placement of amino and bromo functional groups on the 8-hydroxyquinoline (B1678124) core renders 7-Amino-5-bromoquinolin-8-ol a valuable synthetic intermediate for the construction of more complex molecules. The amino group can be diazotized to introduce a variety of other functional groups, serving as a versatile handle in multi-step syntheses.

A notable example of the synthetic utility of a closely related compound is the use of 5-amino-7-bromoquinolin-8-ol (B11873180) in the preparation of a series of novel 5-amino-7-bromoquinolin-8-yl sulfonates. This synthesis was achieved by reacting the parent compound with various sulfonyl chlorides. This highlights the potential of the amino-bromo-quinolinol scaffold as a building block for creating libraries of compounds with diverse functionalities. The presence of the bromine atom also opens up possibilities for cross-coupling reactions, such as the Suzuki coupling, which is a widely used method for introducing new carbon-carbon bonds and further elaborating the molecular structure.

Applications in Advanced Materials Science

The unique photophysical and coordination properties of the 8-hydroxyquinoline scaffold are central to its application in advanced materials.

Components in Organic Light-Emitting Diodes (OLEDs) (General 8-HQ derivatives)

Derivatives of 8-hydroxyquinoline are renowned for their role in organic light-emitting diodes (OLEDs). Metal complexes of 8-HQ, most famously tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emissive and electron-transporting materials in OLED devices. The emission color of these complexes can be tuned by modifying the substituents on the quinoline (B57606) ring. It is predicted that electron-donating groups at the C-5 or C-7 positions cause a red-shift in the emission, while electron-withdrawing groups lead to a blue-shift. The presence of both an amino group (electron-donating) and a bromo group (electron-withdrawing) in this compound suggests that it could be a precursor for OLED materials with tailored emission properties.

| 8-HQ Derivative Type | Effect on Emission Spectrum | Potential Application |

| With Electron-Donating Groups | Red-shift | Red-emitting OLEDs |

| With Electron-Withdrawing Groups | Blue-shift | Blue-emitting OLEDs |

| Mixed Substituents | Tunable Emission | Full-color displays |

Fluorescent Chemosensors for Metal Ions (General 8-HQ derivatives)

The 8-hydroxyquinoline moiety is a well-established fluorophore for the detection of metal ions. While 8-HQ itself is weakly fluorescent, its chelation with metal ions often leads to a significant enhancement of its fluorescence emission. This "chelation-enhanced fluorescence" (CHEF) effect is attributed to the increased rigidity of the molecule upon metal binding. This property has been extensively utilized to develop highly sensitive and selective fluorescent chemosensors for various metal ions of biological and environmental importance, such as Al³⁺ and Zn²⁺. The specific substitution pattern on this compound could influence its selectivity and sensitivity towards different metal ions.

| Metal Ion | General Observation with 8-HQ Derivatives | Sensing Principle |

| Al³⁺ | Strong fluorescence enhancement | Chelation-Enhanced Fluorescence (CHEF) |

| Zn²⁺ | Significant fluorescence enhancement | Chelation-Enhanced Fluorescence (CHEF) |

Development of Dyes and Pigments

The chromophoric nature of the quinoline ring, combined with the auxochromic amino group and the potential for forming colored metal complexes, suggests that this compound could be a precursor for the development of novel dyes and pigments. The synthesis of 5-aryl-8-HQ derivatives from 5-bromo-8-HQ has been explored for creating compounds with specific colors. The ability of 8-HQ derivatives to form stable, often colored, complexes with a variety of metal ions is a key feature that can be exploited in pigment formulation.

Analytical Chemistry Applications (General 8-HQ derivatives)

For decades, 8-hydroxyquinoline and its derivatives have been indispensable reagents in analytical chemistry, primarily for the gravimetric analysis and extraction of metal ions. The formation of insoluble chelate complexes with a wide range of metal ions allows for their quantitative precipitation from solution. The specific functional groups on the 8-HQ ring can influence the solubility and stability of these metal complexes, thereby affecting their analytical performance. The bromo and amino substituents in this compound could modulate its chelating properties and its suitability for specific analytical applications.

Roles in Catalysis

The catalytic activity of metal complexes is highly dependent on the electronic properties of the coordinating ligands. In the case of quinoline derivatives, the presence of electron-donating or electron-withdrawing groups can significantly impact the catalytic performance of their metal complexes. Studies on the catecholase activity of copper(II) complexes with various quinoline derivatives have shown that ligands with electron-donating groups enhance catalytic activity by increasing the electron density at the coordination site, which in turn stabilizes the complex. Conversely, electron-withdrawing groups tend to decrease catalytic activity.

Given that this compound possesses both a strong electron-donating amino group and a moderately electron-withdrawing bromo group, its metal complexes could exhibit interesting and potentially tunable catalytic properties. The net electronic effect of these competing groups would influence the stability and reactivity of the resulting catalyst. While direct catalytic applications of this compound have not been extensively reported, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. This precedent suggests a promising avenue for the exploration of this compound and its derivatives in the development of novel catalytic systems.

| Substituent Type on Quinoline Ligand | Effect on Electron Density at Coordination Site | Impact on Catalytic Activity of Metal Complex |

| Electron-Donating (e.g., -NH₂) | Increase | Enhancement |

| Electron-Withdrawing (e.g., -Br) | Decrease | Reduction |

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional multi-step batch syntheses for quinoline (B57606) derivatives can be inefficient and generate significant waste. nih.govchemicalbook.com Future research must prioritize the development of green and sustainable synthetic routes to 7-amino-5-bromoquinolin-8-ol and its analogues. This involves moving beyond classical methods towards modern, efficient, and environmentally benign processes.

Key areas for exploration include:

Continuous Flow Synthesis : This technology offers improved safety, scalability, and efficiency compared to batch processing. acs.orgvapourtec.com Applying continuous flow methods, potentially involving photochemical or tandem reaction sequences, could streamline the production of quinoline cores. researchgate.netresearchgate.netrsc.org

Nanocatalysis : The use of nanocatalysts, such as those based on copper, iron, or other transition metals, can enhance reaction rates, improve yields, and allow for easier catalyst recovery and reuse. nih.govacs.org Research into magnetically separable nanocatalysts could further simplify purification processes. acs.org

Advanced Catalytic Systems : Exploring novel catalytic strategies is crucial. This includes photocatalysis, which can enable reactions under mild, metal-free conditions, and the use of earth-abundant metal catalysts like manganese to replace more expensive and toxic heavy metals. acs.orgmdpi.comresearchgate.net C-H activation and annulation strategies represent another frontier for creating the quinoline scaffold with high atom economy. mdpi.com

| Synthesis Strategy | Potential Advantages | Relevant Approaches |

| Continuous Flow Chemistry | Enhanced safety, scalability, faster optimization, higher efficiency. acs.orgvapourtec.com | Photochemical isomerization-cyclization, nitro reduction/cyclocondensation sequences. researchgate.netresearchgate.net |

| Green Nanocatalysis | High yields, short reaction times, catalyst reusability, use of green solvents (e.g., water). nih.govacs.org | Magnetically separable catalysts (e.g., CuFe₂O₄ NPs), solvent-free conditions. nih.gov |

| Photoredox & Metal-Free Catalysis | Environmentally benign, mild reaction conditions, avoidance of heavy metal contamination. mdpi.com | Visible-light promoted reactions, use of organic dyes as photosensitizers. mdpi.com |

Rational Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles

The existing functional groups on this compound serve as handles for creating a diverse library of advanced derivatives. Rational design, guided by structure-activity relationship (SAR) studies, can produce new molecules with specific, tailored functions. nih.gov

Future work should focus on:

Target-Oriented Synthesis : Designing derivatives to inhibit specific biological targets is a key goal. For instance, modifications of the quinolinol scaffold have yielded potent inhibitors of enzymes like Botulinum Neurotoxin A, Pim-1 kinase, and topoisomerases. nih.govmdpi.comresearchgate.net Derivatives of this compound could be designed to fit the active sites of similar high-value targets.

Modulation of Physicochemical Properties : The amino and bromo groups can be systematically replaced or modified to fine-tune properties such as solubility, lipophilicity, and electronic character, which are critical for biological activity and pharmacokinetic profiles.

Bioconjugation : Introducing functional groups that can participate in selective bioconjugation reactions (e.g., with thiol or amine groups on proteins) would enable the use of these derivatives as probes, tags, or components of antibody-drug conjugates. nih.govmdpi.com Vinyl sulfones or maleimides are examples of moieties that could be incorporated for this purpose. nih.gov

In-Depth Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interaction mechanisms, thereby reducing the need for extensive empirical screening.

Open questions to be addressed by computational modeling include:

Predictive QSAR Models : Developing Quantitative Structure-Activity Relationship (QSAR) models can identify the key molecular descriptors that correlate with a desired biological activity. nih.govresearchgate.net These models can then be used to predict the potency of virtual derivatives before their synthesis, prioritizing the most promising candidates. nih.govmdpi.com

DFT for Reactivity and Spectroscopy : Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of this compound and its derivatives. This can be used to predict reactivity, calculate spectroscopic properties to aid in characterization, and determine parameters like HOMO-LUMO energy gaps.

Mechanism of Action Simulation : Molecular dynamics (MD) simulations can model the behavior of these molecules over time in complex biological environments, helping to understand their stability and conformational changes when interacting with target proteins or membranes. researchgate.net

| Computational Method | Application in Future Research |

| QSAR (2D/3D) | Predict biological activity (e.g., antimalarial, antibacterial) of new derivatives; guide lead optimization. nih.govnih.gov |

| Molecular Docking | Predict binding modes and affinities of derivatives in the active sites of target enzymes (e.g., kinases, proteases). nih.govmdpi.com |

| DFT (Density Functional Theory) | Calculate electronic properties (HOMO/LUMO), predict reactivity, and correlate calculated vibrational spectra with experimental data. |

| MD (Molecular Dynamics) | Simulate the stability and conformational dynamics of ligand-protein complexes over time. researchgate.net |

Development of Novel Coordination Chemistry Applications in Emerging Fields

The 8-hydroxyquinoline (B1678124) moiety is a classic chelating ligand, capable of forming stable complexes with a wide range of metal ions. The addition of the amino group at the 7-position provides a secondary binding site, allowing this compound to act as a versatile bidentate ligand.

Future research should explore:

Bioactive Metal Complexes : Transition metal complexes of quinoline derivatives have shown significant promise as therapeutic agents with anticancer and antimicrobial properties. Investigating the coordination of metals like copper, zinc, vanadium, or rhenium to this compound could yield novel metallodrugs with unique mechanisms of action. rsc.org

Catalysis : Metal complexes based on quinoline ligands can serve as catalysts for various organic transformations. The electronic properties of the this compound ligand could be harnessed to develop novel catalysts with unique reactivity or selectivity.

Materials Science : The photophysical properties of metal complexes are often tunable based on the ligand environment. Complexes of this compound could be investigated for applications in materials science, such as in the development of sensors, imaging agents, or light-emitting diodes.

Further Elucidation of Mechanistic Insights into Molecular Interactions at the Interface of Chemistry and Biology

Understanding how a molecule interacts with biological systems at a molecular level is fundamental to developing it for therapeutic or diagnostic purposes. A combination of computational and experimental techniques will be required to unravel the mechanisms of action for derivatives of this compound.

Key areas for investigation are:

Target Identification and Validation : Identifying the specific protein or nucleic acid targets of bioactive derivatives is a primary challenge. Techniques such as thermal shift assays, affinity chromatography, and genetic screening can be employed.

Binding Mode Analysis : Once a target is identified, molecular docking can provide initial hypotheses about the binding mode. semanticscholar.org These computational models must be validated experimentally through techniques like X-ray crystallography of the protein-ligand complex or through site-directed mutagenesis of the putative binding site residues. rsc.org

Probing Protein-Ligand Interactions : Spectroscopic methods such as fluorescence quenching, circular dichroism, and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinities and conformational changes that occur upon ligand binding. nih.govmdpi.com These studies are crucial for understanding the thermodynamics and kinetics of the interaction between the molecule and its biological partner. rsc.orgnih.gov

By systematically addressing these open questions, the scientific community can build upon the foundational structure of this compound to develop new molecules and technologies with significant scientific and practical impact.

Q & A

Q. How should researchers document synthetic procedures and safety data for this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.